molecular formula C3H5NaO5S B1324558 Sodium 2-Methoxy-2-oxoethanesulfonate CAS No. 29508-16-5

Sodium 2-Methoxy-2-oxoethanesulfonate

Cat. No. B1324558
Key on ui cas rn: 29508-16-5
M. Wt: 176.13 g/mol
InChI Key: WBBRPXWDTRIWHQ-UHFFFAOYSA-M
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Patent
US04283416

Procedure details

A slurry of 217 g (2 mols) methyl chloroacetate and 252 g (2 mols) sodium sulfite in 500 ml water was stirred and heated under reflux for about 2 hours. The resulting solution was allowed to stand at about 25° C. for 56 hours and then evaporated under reduced pressure to give solid residue. The residue was washed with acetone and dried under vacuum at 80°-90° C. to give crude sodium methoxycarbonylmethylsulfonate salt.
Quantity
217 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[S:7]([O-:10])([O-:9])=[O:8].[Na+:11].[Na+]>O>[CH3:6][O:5][C:3]([CH2:2][S:7]([O-:10])(=[O:9])=[O:8])=[O:4].[Na+:11] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
217 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
252 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give solid residue
WASH
Type
WASH
Details
The residue was washed with acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 80°-90° C.

Outcomes

Product
Details
Reaction Time
56 h
Name
Type
product
Smiles
COC(=O)CS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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